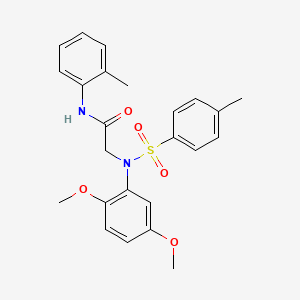
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N,N-dimethylacetamide
Descripción general
Descripción
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N,N-dimethylacetamide is a synthetic organic compound known for its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromo group, a sulfonyl group, and a dimethylacetamide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N,N-dimethylacetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromo group.
Sulfonylation: The compound is then sulfonylated to introduce the sulfonyl group.
Acylation: Finally, the compound undergoes acylation with dimethylacetamide to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromo group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in various studies.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in microbial and cancer cell growth.
Disrupting Cellular Processes: The compound may interfere with essential cellular processes, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Hydroxy-N-(4-methylphenyl)benzamide
- 4-Hydroxy-N-(2-methoxyphenyl)benzamide
Uniqueness
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its sulfonyl and dimethylacetamide moieties contribute to its stability and reactivity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-13-4-10-16(11-5-13)24(22,23)20(12-17(21)19(2)3)15-8-6-14(18)7-9-15/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBLRCCVGJYBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N(C)C)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3479435.png)

![N~2~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479446.png)



![2-[benzyl(phenylsulfonyl)amino]-N-(3-methoxyphenyl)benzamide](/img/structure/B3479476.png)
![2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B3479482.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3479507.png)


